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Compound of Interest

Compound Name: VU590 dihydrochloride

Cat. No.: B591140

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inwardly rectifying potassium (Kir) channels are crucial regulators of membrane potential and
potassium homeostasis in a multitude of cell types.[1] The Kirl.1 (ROMK) channel, in particular,
IS a key player in potassium secretion in the kidney, making it a significant target for novel
diuretic therapies.[1] VU590 dihydrochloride is a potent and valuable small-molecule inhibitor
developed for the study of Kir channels.[1] It was the first publicly disclosed submicromolar
inhibitor of Kirl.1 and also demonstrates activity against Kir7.1.[1] This document provides
detailed application notes and protocols for the use of VU590 dihydrochloride in in vitro
electrophysiology experiments, primarily focusing on whole-cell patch-clamp techniques.

Chemical and Physical Properties

Proper handling and storage of VU590 dihydrochloride are essential for maintaining its
stability and activity. Key properties are summarized below.
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Property Value Source(s)

7,13-Bis[(4-
nitrophenyl)methyl]-1,4,10-

Chemical Name trioxa-7,13- [2]
diazacyclopentadecane

dihydrochloride

Molecular Formula C24H32N407-2HCI [2]
Molecular Weight 561.46 g/mol [21[31[4]
CAS Number 1783987-83-6 [2]
Appearance Solid powder [3]
Purity >97% [2]
N Soluble in DMSO (e.g., up to
Solubility [31[5]
50-100 mM)

Store at -20°C for long-term
use. Stock solutions in DMSO

Storage Conditions should be stored at -20°C or [2][3][5]
-80°C and used within 1-6

months.

Mechanism of Action

VU590 acts as a pore blocker for Kirl.1 and Kir7.1 channels.[2][6] Electrophysiological studies
have demonstrated that its blocking action is both voltage- and potassium-dependent.[1][7]
This evidence strongly suggests that VU590 accesses its binding site from the intracellular side
of the membrane, physically occluding the channel's ion conduction pathway.[6][8] The onset of
inhibition can be slow, requiring up to two minutes for a full block, which is consistent with the
compound needing to cross the cell membrane to reach its intracellular target site.[8]
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Figure 1. Intracellular pore block mechanism of VU590.

Pharmacological Profile

VU590 exhibits submicromolar potency for Kirl.1 and is moderately selective over Kir7.1. It
shows no significant activity against other related Kir channels like Kir2.1 and Kir4.1 at
concentrations up to 10 uM.[1][8]

Target Channel ICso0 Value Notes Source(s)
Kirl.1 (ROMK) ~0.2-0.3 uM Potent inhibitor [11121181191
Kir7.1 ~8 UM Moderate inhibitor [1105]1161[9]

i Selective against this
Kir2.1 No effect [1112]

channel

) Selective against this

Kird.1 No effect [1][2]

channel
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Protocol: Whole-Cell Patch-Clamp
Electrophysiology

This protocol describes the use of VU590 to investigate Kir channel currents in a heterologous
expression system (e.g., HEK-293 cells) using the whole-cell voltage-clamp configuration.

Objective: To measure the dose-dependent inhibition of Kirl.1 or Kir7.1 channels by VU590
dihydrochloride.

Materials and Reagents

o Cells: HEK-293 cells transiently or stably transfected with the Kir channel of interest.

» VU590 Dihydrochloride: Prepare a high-concentration stock solution (e.g., 50 mM) in
DMSO.

e Solutions and Buffers:
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Solution Type Component Concentration (mM)
Extracellular (Bath) NacCl 135
KCI 5

CaClz 2

MgCl2 1

HEPES 10

Glucose 5

Adjust pH to 7.4 with NaOH,

Osmolarity ~290 mOsm

Intracellular (Pipette) KCI 135
MgCl2 2

EGTA 1

HEPES 10

Na2ATP 2

Adjust pH to 7.2 with KOH,
Osmolarity ~275 mOsm

Experimental Workflow
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Figure 2. Workflow for patch-clamp analysis of VU590 inhibition.
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Step-by-Step Procedure

Cell Preparation: Plate cells expressing the target Kir channel onto glass coverslips 24-48
hours before the experiment.

Stock Solution Preparation: Prepare a 10-50 mM stock solution of VU590 dihydrochloride
in 100% DMSO. Store at -20°C. On the day of the experiment, perform serial dilutions in the
extracellular solution to achieve the desired final concentrations. Ensure the final DMSO
concentration in the bath is low (e.g., <0.1%) to avoid solvent effects.

Electrophysiology Setup: Transfer a coverslip to the recording chamber on the microscope
stage and perfuse with the extracellular solution.

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MQ when filled with
the intracellular solution.[10]

Obtaining a Whole-Cell Recording:
o Approach a target cell with the glass pipette while applying slight positive pressure.

o Once a dimple is observed on the cell surface, release the pressure to form a high-
resistance (GQ) seal.

o Apply gentle suction to rupture the membrane patch, achieving the whole-cell
configuration.

Data Acquisition:
o Set the amplifier to voltage-clamp mode and hold the cell at a potential of -75 mV.

o Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 10 mV increments) to
elicit whole-cell currents.

o Record stable baseline currents for several minutes.
o Begin perfusion of the extracellular solution containing the lowest concentration of VU590.

o Allow 2-3 minutes for the drug to equilibrate and for the block to reach a steady state.[8]
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o Record the inhibited currents using the same voltage-step protocol.

o Repeat the process for increasing concentrations of VU590. A washout step with the
control extracellular solution can be performed between applications if desired, though
washout may be incomplete.[8]

Data Analysis

o Measure the amplitude of the inward current at a hyperpolarized potential (e.g., -120 mV) for
both baseline and post-drug application recordings.[8]

o Calculate the percentage of inhibition for each VU590 concentration using the formula: %
Inhibition = (1 - (I_VU590 / |_Baseline)) * 100

o Plot the % Inhibition against the logarithm of the VU590 concentration.

 Fit the data to a Hill equation to determine the 1Cso value for VU590 on the target channel.
Troubleshooting

e No/Weak Inhibition:

o Cause: VU590 degradation. Solution: Use freshly prepared dilutions from a properly
stored stock.

o Cause: Insufficient incubation time. Solution: Ensure at least 2-3 minutes of perfusion for
the drug to cross the membrane and block the channel.

» High Seal Instability:

o Cause: High DMSO concentration. Solution: Keep the final DMSO concentration below
0.1%.

o Cause: Unhealthy cells. Solution: Use cells from a healthy, low-passage culture.

¢ |nconsistent Results:
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o Cause: Incomplete solution exchange. Solution: Ensure the perfusion system completely
exchanges the bath volume between concentrations.

o Cause: Voltage-dependence of block. Solution: Ensure current measurements are taken
at a consistent holding potential across all experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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